5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a molecular formula of C18H12Cl2N2O3S This compound is characterized by its unique structure, which includes a dichlorobenzyl group, an ethoxyphenyl group, and a thioxodihydro-pyrimidinedione core
Preparation Methods
The synthesis of 5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl ether: This step involves the reaction of 3,4-dichlorobenzyl alcohol with an appropriate phenol derivative under basic conditions to form the ether linkage.
Condensation reaction: The resulting dichlorobenzyl ether is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the methylene bridge.
Cyclization and thioxo group introduction: The final step involves cyclization and introduction of the thioxo group to form the pyrimidinedione core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be compared with similar compounds such as:
5-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound has a similar structure but lacks the ethoxy group.
5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound includes an additional iodine atom, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-2-27-17-9-11(7-13-18(25)23-20(29)24-19(13)26)4-6-16(17)28-10-12-3-5-14(21)15(22)8-12/h3-9H,2,10H2,1H3,(H2,23,24,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYNYDBDGYMLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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